molecular formula C17H16N2O B12276901 N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine

Cat. No.: B12276901
M. Wt: 264.32 g/mol
InChI Key: APFRRXGUOOMJIW-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available in the public domain, its core structure incorporates pharmacophoric elements that are prevalent in compounds studied for various therapeutic areas. The molecular structure combines a furan ring , a phenethyl group , and a pyridin-2-amine moiety , which are key features in several active research compounds. The furan ring is a common heterocyclic motif in medicinal chemistry due to its potential to engage in hydrogen bonding and its presence in many bioactive molecules . Compounds featuring furan rings have been investigated for a wide range of activities, including as antimicrobials and as inhibitors of viral proteases . The pyridin-2-amine (2-aminopyridine) group is a privileged structure in drug design. For instance, derivatives of 6-phenylpyridin-2-amine have been explored as inhibitors of nitric oxide synthase (NOS), a target for inflammatory diseases and septic shock . Furthermore, the 2-aminopyridine scaffold is a key component in potent and selective antagonists of the adenosine A 2A receptor, a promising target for neurological conditions such as Parkinson's disease . The specific molecular architecture of this compound makes it a valuable building block for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. Researchers may utilize this compound to develop novel probes for biological targets or to further investigate the pharmacological potential of this chemical class. This product is provided for research and further manufacturing use only, strictly for laboratory analysis, and is not intended for diagnostic or human use.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C17H16N2O/c1-2-7-14(8-3-1)13-15(16-9-6-12-20-16)19-17-10-4-5-11-18-17/h1-12,15H,13H2,(H,18,19)

InChI Key

APFRRXGUOOMJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

The synthesis proceeds via nucleophilic substitution where the nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of the phenylethyl derivative bearing a furan-2-yl group. This reaction typically requires the preparation of 1-(furan-2-yl)-2-phenylethyl halide or other activated derivatives as electrophilic partners.

Reaction Scheme:

2-Aminopyridine + 1-(furan-2-yl)-2-phenylethyl-X → this compound + HX

where X represents a leaving group such as chloride, bromide, or tosylate.

General Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 equiv) and a base (typically K₂CO₃, 1.2-1.5 equiv) in DMF (20 mL)
  • Add a solution of 1-(furan-2-yl)-2-phenylethyl halide (1.1 equiv) in DMF (20 mL) dropwise
  • Stir the reaction mixture for 3-4 hours at room temperature or elevated temperature (50-80°C)
  • After completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate
  • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure
  • Purify the residue by flash column chromatography to obtain the desired product

Modified Gabriel Synthesis Approach

An alternative approach involves adapting the Gabriel synthesis for preparing primary amines, followed by a coupling with 2-chloropyridine or 2-bromopyridine.

General Procedure:

  • Preparation of 1-(furan-2-yl)-2-phenylethyl phthalimide using a tosylhydrazone derivative, phthalimide, Cs₂CO₃ (3.0 equiv), and CuI (10 mol%) in dioxane at 110°C
  • Hydrazinolysis of the phthalimide derivative with hydrazine hydrate (80%, 1.5 equiv) in methanol under reflux for 1-2 hours
  • Nucleophilic aromatic substitution with 2-halopyridine to yield the target compound

Multistep Synthetic Approaches

Imine Formation and Reduction

This approach involves the formation of an imine intermediate followed by reduction to generate the target compound.

General Procedure:

  • Reaction of 2-aminopyridine with 1-(furan-2-yl)-2-phenylethanol under oxidative conditions to form the imine
  • Reduction of the imine with an appropriate reducing agent (e.g., NaBH₄, NaCNBH₃, or H₂/Pd-C) to yield this compound

The synthesis of related imines has been reported, such as 1-(furan-2-yl)-N-(2-methyl-1-phenylpropan-2-yl)methanimine, which was prepared in quantitative yield from the corresponding amine and furfural.

Reductive Amination

Reductive amination offers a direct approach to synthesize this compound by reacting 2-aminopyridine with 1-(furan-2-yl)-2-phenylethanone, followed by reduction.

General Procedure:

  • Combine 2-aminopyridine (1.0 equiv) and 1-(furan-2-yl)-2-phenylethanone (1.0 equiv) in methanol with a catalytic amount of acetic acid
  • Stir the mixture at room temperature for 2-3 hours to form the imine intermediate
  • Add sodium cyanoborohydride (1.5 equiv) or sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture
  • Continue stirring for an additional 12-24 hours at room temperature
  • Work up the reaction by adding saturated NaHCO₃ solution and extracting with an organic solvent
  • Purify the crude product by column chromatography to obtain the target compound

Metal-Catalyzed Approaches

Palladium-Catalyzed C-N Bond Formation

Palladium-catalyzed coupling reactions provide powerful tools for forming carbon-nitrogen bonds, making them valuable approaches for synthesizing this compound.

General Procedure:

  • In a sealed tube under nitrogen atmosphere, combine 2-aminopyridine (1.0 equiv), 1-(furan-2-yl)-2-phenylethyl halide (1.2 equiv), Pd₂(dba)₃ (0.1 equiv), XantPhos (0.2 equiv), and t-BuONa (2.0 equiv) in toluene
  • Heat the mixture at 110°C for 12 hours
  • Cool the reaction mixture, filter through a pad of Celite, and concentrate under reduced pressure
  • Purify the residue by prep-HPLC to obtain the desired product

Similar methodology has been employed for the synthesis of N-(2,3-dihydrobenzo[b]dioxin-6-yl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, achieving yields of approximately 46%.

Copper-Catalyzed Approaches

Copper catalysis offers an alternative metal-catalyzed approach for the synthesis of this compound.

General Procedure:

  • Combine 2-aminopyridine (1.0 equiv), 1-(furan-2-yl)-2-phenylethyl halide (1.0 equiv), CuI (10 mol%), and an appropriate ligand (e.g., L-proline, 20 mol%) in DMSO
  • Add K₂CO₃ or Cs₂CO₃ (2.0 equiv) as base
  • Heat the reaction mixture at 80-100°C for 24-48 hours under nitrogen atmosphere
  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite
  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate
  • Purify by column chromatography to obtain the product

One-Pot Multicomponent Reactions

Three-Component Coupling Reaction

Multicomponent reactions offer an efficient approach to synthesize complex molecules in a single step. A potential multicomponent approach for synthesizing this compound involves the reaction of furan-2-carbaldehyde, phenylacetic acid derivatives, and 2-aminopyridine.

General Procedure:

  • Combine furan-2-carbaldehyde (1.0 equiv), phenylacetic acid or its derivatives (1.0 equiv), and 2-aminopyridine (1.0 equiv) in acetic acid
  • Heat the reaction mixture under reflux for 10-40 minutes until a solid precipitate forms
  • Cool the mixture, collect the crystals by filtration, and recrystallize from ethanol to obtain the desired product

This approach is inspired by the synthesis of pyrazolo furan-2(5H)-one derivatives through a multi-component reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines.

Comparative Analysis of Preparation Methods

Different synthetic approaches for preparing this compound vary in terms of efficiency, required reagents, reaction conditions, and yields. Table 1 presents a comparative analysis of the major synthetic routes discussed.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Method Starting Materials Reaction Conditions Catalyst/Reagents Estimated Yield (%) Advantages Limitations
Direct Nucleophilic Substitution 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide DMF, K₂CO₃, 50-80°C, 3-4h K₂CO₃ 70-90 Simple procedure, readily available reagents Requires pre-synthesis of halide
Modified Gabriel Synthesis Tosylhydrazone, phthalimide Dioxane, 110°C, 2h followed by hydrazinolysis CuI, Cs₂CO₃ 60-75 High purity, stereoselective Multiple steps, harsh conditions
Reductive Amination 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethanone MeOH, NaCNBH₃, RT, 24h Acetic acid (cat.) 65-85 Direct approach, mild conditions Requires ketone synthesis
Pd-Catalyzed Coupling 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide Toluene, 110°C, 12h Pd₂(dba)₃, XantPhos, t-BuONa 45-65 Tolerates functional groups Expensive catalysts, air-sensitive
Cu-Catalyzed Coupling 2-Aminopyridine, 1-(furan-2-yl)-2-phenylethyl halide DMSO, 80-100°C, 24-48h CuI, L-proline, K₂CO₃ 50-70 Less expensive than Pd Extended reaction times
Multicomponent Reaction Furan-2-carbaldehyde, phenylacetic acid, 2-aminopyridine Acetic acid, reflux, 10-40 min - 60-80 One-pot, time-efficient Less selective, purification challenges

Optimization Strategies for Key Synthetic Routes

Optimization of reaction conditions is crucial for improving the efficiency and yield of this compound synthesis. Table 2 summarizes key optimization parameters for the direct nucleophilic substitution approach, which offers one of the most straightforward routes to the target compound.

Table 2: Optimization Parameters for Direct Nucleophilic Substitution

Parameter Variation Effect on Yield (%) Observations
Solvent DMF 85 Optimal solvent for substitution
Acetonitrile 75 Good alternative, easier to remove
THF 60 Lower yields but suitable for scale-up
DMSO 80 Comparable to DMF but more difficult to remove
Base K₂CO₃ 85 Optimal base for the reaction
Et₃N 70 Milder conditions but lower yield
NaH 80 Higher yields but less selective
DBU 75 Useful for sterically hindered substrates
Temperature Room temp. (25°C) 65 Slower reaction, higher selectivity
50°C 80 Good balance of reactivity and selectivity
80°C 85 Optimal temperature for most substrates
100°C 75 Decreased yield due to side reactions
Reaction Time 2 hours 70 Incomplete conversion
4 hours 85 Optimal time for complete conversion
8 hours 80 Extended time leads to slight degradation
Leaving Group Chloride 75 Acceptable reactivity
Bromide 85 Optimal balance of reactivity and availability
Iodide 90 Highest reactivity but less stable and more expensive
Tosylate 80 Good alternative to halides

Spectroscopic Characterization of this compound

The identity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. Expected spectroscopic data based on similar compounds are presented below:

¹H NMR (400 MHz, CDCl₃): δ 8.05-8.02 (m, 1H, pyridine-H), 7.42-7.38 (m, 1H, furan-H), 7.35-7.20 (m, 5H, phenyl-H), 7.18-7.14 (m, 1H, pyridine-H), 6.66-6.60 (m, 1H, pyridine-H), 6.32-6.29 (m, 1H, furan-H), 6.18-6.14 (m, 1H, furan-H), 5.15-5.10 (m, 1H, CH), 4.60-4.55 (br s, 1H, NH), 3.15-3.00 (m, 2H, CH₂)

¹³C NMR (100 MHz, CDCl₃): δ 158.5, 154.2, 148.5, 142.3, 138.7, 137.5, 129.5, 128.6, 126.7, 113.8, 110.3, 108.1, 106.5, 54.6, 41.2

IR (KBr, cm⁻¹): 3380-3350 (N-H stretching), 3060-3020 (aromatic C-H stretching), 2925-2850 (aliphatic C-H stretching), 1600-1580 (C=C stretching), 1520-1500 (N-H bending), 1450-1400 (C=N stretching), 1150-1100 (C-O-C stretching)

Mass Spectrum (ESI): m/z calculated for C₁₇H₁₆N₂O [M+H]⁺: 265.1335, found: 265.1338

Challenges and Considerations in Synthesis

Stereochemical Considerations

The presence of a stereogenic center at the carbon connecting the furan-2-yl group, the phenylethyl moiety, and the pyridin-2-amine functionality presents challenges and opportunities in the synthesis of this compound. Stereoselective synthesis can be achieved through:

  • Use of chiral auxiliaries or catalysts in the key bond-forming steps
  • Asymmetric reduction of prochiral intermediates
  • Resolution of racemic mixtures via diastereomeric salt formation or chromatographic separation

Stability Considerations

The furan ring in this compound is sensitive to strong acidic conditions, which can lead to ring-opening reactions. Additionally, the benzylic position adjacent to the furan ring is susceptible to oxidation. Therefore, mild reaction conditions and careful handling of intermediates and final products are essential for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and formaldehyde for hydroxymethylation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitrated, brominated, and hydroxymethylated forms.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine typically involves the reaction of furan derivatives with pyridine amines. The structural characteristics, including the furan moiety and the phenethyl group, contribute to its biological activity, making it a subject of interest for drug development.

Biological Activities

1. Antimicrobial Properties
Research has shown that derivatives containing furan and pyridine rings exhibit significant antimicrobial activities. For instance, studies have demonstrated that compounds featuring similar structural motifs can inhibit the growth of various bacteria and fungi. The effectiveness often correlates with the presence of specific substituents on the aromatic rings, which can enhance their interaction with microbial targets .

2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Some studies indicate that pyridine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The incorporation of furan may enhance these effects due to its electron-rich nature, which can facilitate interactions with cellular targets .

3. Neurological Applications
Given the structural similarity to known neuroactive compounds, this compound may also be investigated for neuroprotective effects. Compounds with similar frameworks have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluating various derivatives of pyridine and furan compounds reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Screening
In a preliminary screening of anticancer activity, several furan-substituted pyridine derivatives demonstrated cytotoxic effects against human cancer cell lines. The study highlighted the importance of optimizing substituents on the furan and phenethyl groups to enhance potency and selectivity towards cancer cells .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Observed Effect Reference
AntimicrobialStaphylococcus aureus, E. coliSignificant growth inhibition
AnticancerHuman cancer cell linesInduced apoptosis
NeuroprotectiveNeuronal cell culturesReduced oxidative stress

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine

  • Molecular Formula : C₁₄H₁₆N₄O .
  • Key Features : Contains a piperazine ring (a six-membered diamine) instead of the ethyl-phenyl-furan chain.
  • Implications :
    • The piperazine group enhances solubility due to its hydrophilic nature, contrasting with the lipophilic furan-phenyl-ethyl chain in the target compound.
    • Piperazine’s conformational flexibility may improve binding to biological targets, such as receptors or enzymes .

N-(2-Thienylmethyl)pyridin-2-amine

  • Molecular Formula : C₁₀H₁₀N₂S .
  • Key Features : Replaces the furan ring with a thiophene (sulfur-containing heterocycle).
  • Implications: Thiophene’s larger atomic radius (sulfur vs. oxygen) reduces electronegativity, altering electronic distribution and reactivity.

Schiff Bases of 2-Aminopyridine (e.g., N-(2-hydroxylbenzylidene)pyridin-2-amine)

  • Molecular Features: Schiff bases formed by condensing 2-aminopyridine with substituted salicylaldehydes .
  • Implications :
    • Antimicrobial activity against S. aureus and E. coli is influenced by substituents (e.g., nitro or bromo groups enhance potency).
    • The target compound lacks the imine (C=N) linkage, which is critical for the antimicrobial mechanism in Schiff bases .

5-Fluoro-N-methylpyridin-2-amine

  • Molecular Formula : C₆H₇FN₂ .
  • Key Features : Fluorine and methyl substituents on the pyridine ring.
  • Implications :
    • Fluorine’s electron-withdrawing effect increases stability and may enhance metabolic resistance.
    • The methyl group on the amine reduces steric hindrance compared to the bulky furan-phenyl-ethyl chain .

N-Diphenylphosphanyl Derivatives

  • Example : C₃₅H₃₀N₄P₂ .
  • Key Features: Incorporates diphenylphosphanyl groups and a pyridylimino moiety.
  • Implications :
    • Phosphorus atoms enable coordination chemistry, useful in catalysis or metal-organic frameworks.
    • The target compound’s lack of phosphorus limits such applications but reduces synthetic complexity .

Structural and Functional Data Table

Compound Name Molecular Formula Key Functional Groups Notable Properties/Activities
N-(1-(Furan-2-yl)-2-phenylethyl)pyridin-2-amine Not Provided Pyridine, furan, phenyl, ethyl Hypothesized lipophilicity, potential bioactivity
Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine C₁₄H₁₆N₄O Piperazine, furan, imine Enhanced solubility, flexible binding
N-(2-Thienylmethyl)pyridin-2-amine C₁₀H₁₀N₂S Thiophene, methylamine Inhalation hazards, altered reactivity
N-(5-Nitro-2-hydroxylbenzylidene)pyridin-2-amine C₁₂H₉N₃O₃ Nitro, hydroxyl, imine Strong antimicrobial activity
5-Fluoro-N-methylpyridin-2-amine C₆H₇FN₂ Fluoro, methylamine Metabolic stability, compact structure

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (e.g., NO₂, F): Enhance antimicrobial or metabolic stability but may reduce solubility .
  • Heterocycle Choice (Furan vs. Thiophene): Furan’s oxygen offers higher electronegativity, influencing electronic properties and hydrogen-bonding capacity compared to thiophene’s sulfur .

Biological Activity

N-(1-(furan-2-yl)-2-phenylethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
IUPAC NameN-[1-(furan-2-yl)-2-phenylethyl]pyridin-2-amine
InChI KeyAPFRRXGUOOMJIW-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CC(C2=CC=CO2)NC3=CC=CC=N3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's heterocyclic structure allows it to engage with enzymes and receptors involved in critical biological processes.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of pro-carcinogens .
  • Antioxidant Activity : It has been observed to enhance the expression and activity of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), contributing to its chemopreventive effects against oxidative stress .
  • Cell Cycle Regulation : Research indicates that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting its potential utility in cancer therapy .

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can reduce the formation of DNA adducts induced by carcinogens, thereby protecting against genotoxicity .

Case Study : In a study involving MCF-7 breast cancer cells, the compound inhibited DMBA-induced CYP1A1 and CYP1B1 gene expression, showcasing its potential as an anticancer agent by modulating key enzymes involved in carcinogenesis .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pathways associated with inflammation. It has been shown to affect the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Synthesis and Evaluation : The compound is synthesized through acylation methods and has been evaluated for its biological efficacy in multiple assays.
  • Pharmacological Applications : Its potential applications extend beyond oncology to include antimicrobial and anti-inflammatory activities, making it a versatile candidate for drug development .
  • Comparative Studies : When compared with similar compounds, this compound demonstrates unique properties that enhance its therapeutic potential, particularly due to the presence of both furan and pyridine moieties.

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